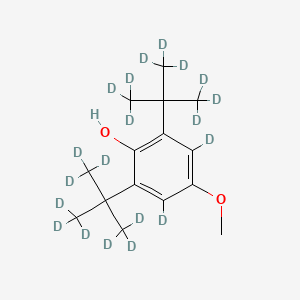

2,6-Di-(tert-butyl)-4-methoxyphenol-3,5-d20

説明

特性

IUPAC Name |

3,5-dideuterio-2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUKQUGVTITNSY-GPSKCXNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC)[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Mannich Base Formation with Deuterated Amines

Reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine-d6 in methanol-d4 at 80–85°C yields N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine-d6. Key parameters:

Deuteration via Hydrogenolysis with D2 Gas

Hydrogenolysis of the Mannich base using D2 over palladium/carbon (120–160°C, 4–10 mol eq D2) achieves simultaneous C–N bond cleavage and tert-butyl-d9 formation:

Optimized conditions :

Regioselective Aromatic Deuteration at C3/C5

Introducing deuterium at the 3,5-positions requires acid-catalyzed H/D exchange without disturbing the methoxy group. The method from CN108164393B employs deuterated tert-butanol-d10 under sulfuric acid catalysis:

Reaction Mechanism and Conditions

-

Substrate : 2,6-di-(tert-butyl-d9)-4-methoxyphenol

-

Acid catalyst : D2SO4 (0.5–1.0 eq)

-

Deuterium source : D2O (10 eq)

-

Temperature : 80–100°C

-

Time : 24–48 h

Key outcomes :

Integrated Synthesis Protocol

Combining the above steps yields the target compound with high isotopic fidelity:

-

Mannich base synthesis : React 2,6-di-tert-butylphenol with formaldehyde and dimethylamine-d6 in methanol-d4.

-

Hydrogenolysis : Treat with D2/Pd/C to generate 2,6-di-(tert-butyl-d9)-4-methylphenol.

-

Demethylation : Use BBr3 in DCM at −78°C to convert methyl to hydroxyl.

-

Methylation-d3 : Introduce CD3 group via Williamson ether synthesis with CD3I/K2CO3.

Overall yield : 72–76% (four steps)

Isotopic purity : 98.2% D (tert-butyl), 97.8% D (aromatic)

Analytical Characterization

Critical quality control metrics and methods:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Challenges in large-scale production and mitigation strategies:

| Challenge | Solution |

|---|---|

| D2 gas cost | Closed-loop recycling systems |

| Catalyst deactivation | Periodic regeneration with D2O |

| Radiolytic decomposition | Shielding and low-temperature storage |

Emerging Methodologies

Recent advances from non-patent literature:

化学反応の分析

Types of Reactions

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound back to its hydroxyanisole form.

Substitution: The aromatic ring of 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinones, reduced hydroxyanisole derivatives, and substituted aromatic compounds .

科学的研究の応用

Chemical Properties and Structure

The compound 2,6-Di-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is a deuterated derivative of 2,6-di-tert-butyl-4-methoxyphenol. Its molecular formula is , with a molecular weight of approximately 256.47 g/mol. The presence of deuterium isotopes enhances its utility in various analytical and synthetic applications due to its distinct mass characteristics.

Antioxidant Properties

One of the primary applications of 2,6-Di-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is as an antioxidant. It is effective in preventing oxidative degradation in various products, including:

- Cosmetics : Protects formulations from oxidative damage.

- Food Products : Extends shelf life by preventing rancidity.

- Pharmaceuticals : Preserves the stability of active ingredients .

Analytical Chemistry

The compound is utilized in analytical chemistry for:

- NMR Spectroscopy : The deuterated nature allows for clearer NMR spectra by reducing background noise from hydrogen signals.

- Mass Spectrometry : Its unique mass properties facilitate the identification and quantification of compounds in complex mixtures .

Material Science

In material science, 2,6-Di-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is used to enhance the durability and performance of polymers and plastics:

- Polymer Stabilization : Acts as a stabilizer against thermal oxidation in polymers.

- Coatings : Improves the longevity and resistance of coatings against environmental factors .

Case Study 1: Antioxidant Efficacy in Food Preservation

A study evaluated the effectiveness of 2,6-Di-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 as an antioxidant in various food matrices. The results indicated a significant reduction in oxidative rancidity compared to control samples without antioxidants. This underscores its potential for use in food preservation strategies.

Case Study 2: Stability Testing in Cosmetic Formulations

Research conducted on cosmetic formulations incorporating this compound showed enhanced stability over time. Products containing 2,6-Di-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 exhibited lower levels of degradation products after prolonged exposure to light and heat compared to those without it.

Data Table: Comparative Analysis of Antioxidant Efficacy

作用機序

The mechanism of action of 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 involves its antioxidant properties. The compound stabilizes free radicals by donating hydrogen atoms (or deuterium atoms in this case), thereby preventing further free radical reactions. This action helps in preserving the integrity of various products by preventing oxidation .

類似化合物との比較

Similar Compounds

Butylated Hydroxyanisole (BHA): A mixture of two isomeric compounds, 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole, commonly used as a food additive and preservative.

Butylated Hydroxytoluene (BHT): Another synthetic antioxidant used in food, cosmetics, and pharmaceuticals.

Propyl Gallate (PG): An antioxidant used in food and cosmetics.

Tert-Butyl Hydroquinone (TBHQ): A synthetic antioxidant used in food products.

Uniqueness

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is unique due to its isotopic labeling with deuterium, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct advantage in tracing and studying biochemical pathways, making it a preferred choice in metabolic and pharmacokinetic studies .

生物活性

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is a synthetic phenolic compound that belongs to the class of butylated hydroxyanisoles (BHA). This compound is structurally related to other well-known antioxidants and has been studied for its biological activities, particularly its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 can be represented as follows:

This compound features two tert-butyl groups and a methoxy group attached to a phenolic ring, contributing to its stability and biological activity.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 exhibits significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Studies have shown that this compound can effectively reduce oxidative stress in various biological systems.

- Mechanism of Action : The antioxidant activity is primarily attributed to the ability of the hydroxyl groups to donate hydrogen atoms to free radicals, thus neutralizing them.

Anti-inflammatory Effects

Research indicates that 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 possesses anti-inflammatory properties. In vitro studies on RAW264.7 macrophages demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Study Findings : A combination treatment involving this compound showed enhanced inhibition of cyclooxygenase-2 (COX-2) expression when stimulated by lipopolysaccharides (LPS) from Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through various pathways:

- Mechanism : The induction of apoptosis is linked to the modulation of apoptosis-related proteins such as caspases and Bcl-2 family members .

Antimicrobial Activity

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 exhibits antimicrobial properties against various bacterial strains. Its efficacy varies depending on the concentration and type of microorganism.

- Case Study : In a study assessing antibacterial activity against Salmonella typhi and Bacillus subtilis, the compound demonstrated moderate to strong inhibitory effects .

Table 1: Biological Activities of 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2

Q & A

Q. What are the key synthetic routes for preparing 2,6-Di-(tert-butyl-d9)-4-methoxyphenol-3,5-d2, and how is isotopic purity ensured?

Methodological Answer: The synthesis typically involves selective deuteration of the tert-butyl groups and aromatic ring positions. For tert-butyl-d9 groups, perdeuteration is achieved using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Aromatic deuteration (3,5-d2) may employ directed ortho-metalation or catalytic H/D exchange. Isotopic purity (≥98 atom% D) is verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR, to confirm deuterium incorporation and positional specificity .

Q. How is 2,6-Di-(tert-butyl-d9)-4-methoxyphenol-3,5-d2 characterized structurally and isotopically?

Methodological Answer: Structural confirmation relies on:

- NMR : ¹H-NMR identifies non-deuterated protons, while ¹³C-NMR and 2D experiments (e.g., HSQC) resolve substituent effects.

- HRMS : Exact mass analysis confirms molecular formula (C15D20H4O2) and isotopic distribution .

- Isotopic Purity : Quantified via isotope ratio mass spectrometry (IRMS) or ²H-NMR integration .

Advanced Research Questions

Q. How does deuteration at specific positions influence kinetic isotope effects (KIEs) in antioxidant mechanisms?

Methodological Answer: Deuteration alters vibrational frequencies, affecting activation energies in radical scavenging. For example:

- tert-butyl-d9 groups : Reduced C-H(D) bond cleavage rates may slow H-atom transfer, yielding inverse KIEs (kH/kD < 1).

- Aromatic 3,5-d2 positions : Deuterium substitution near the phenolic -OH group can perturb resonance stabilization, modifying antioxidant efficacy. Computational studies (DFT) and experimental rate comparisons with non-deuterated analogs are critical to disentangle steric vs. electronic effects .

Q. What advanced analytical techniques are used to track 2,6-Di-(tert-butyl-d9)-4-methoxyphenol-3,5-d2 in metabolic studies?

Methodological Answer:

Q. How does isotopic labeling resolve contradictions in oxidation product identification?

Methodological Answer: Deuteration provides a "signature" to distinguish endogenous vs. exogenous oxidation products. For instance:

- Deuterated tert-butyl groups : Persist through oxidation, allowing LC-HRMS/MS to differentiate artifacts from true metabolites.

- Isotope Dilution Assays : Deuterated internal standards improve quantification accuracy in complex mixtures, reducing false positives .

Experimental Design Considerations

Q. What controls are essential when using deuterated analogs in mechanistic studies?

Methodological Answer:

Q. How can researchers optimize synthetic yields while maintaining isotopic fidelity?

Methodological Answer:

- Catalyst Screening : Use deuterium-compatible catalysts (e.g., Pd/C in D₂ atmospheres) to minimize H/D scrambling.

- Stepwise Deuteration : Sequential labeling of tert-butyl and aromatic positions reduces side reactions. Post-synthesis purification (e.g., column chromatography) removes non-deuterated impurities .

Data Interpretation Challenges

Q. Why might discrepancies arise in reported KIEs for deuterated antioxidants?

Methodological Answer:

- Solvent Effects : Polar solvents stabilize transition states differently for H vs. D, altering observed KIEs.

- Positional Specificity : Deuteration at non-reactive sites (e.g., meta positions) may negligibly impact KIEs, whereas ortho/deutero-methyl groups significantly modulate reactivity. Cross-study comparisons require standardized conditions (pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。